![molecular formula C12H12N6O2S2 B4537954 4-methyl-3-(5-methyl-3-thienyl)-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4537954.png)
4-methyl-3-(5-methyl-3-thienyl)-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazole
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Description
The compound “4-methyl-3-(5-methyl-3-thienyl)-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazole” is a member of heterocyclic compounds, integrating the triazole and pyrazole rings, known for their diverse chemical and biological activities. The triazole and pyrazole moieties are common in many pharmaceuticals and agrochemicals due to their significant pharmacological potential.
Synthesis Analysis
The synthesis of related 1,2,4-triazole and pyrazole derivatives typically involves reactions such as the condensation of hydrazides with thiosemicarbazides or the reaction of nitriles with hydrazonoyl chlorides in the presence of a base or aluminum chloride. For instance, Ito et al. (1983) described the synthesis of 3,5-disubstituted 1-methyl-1H-1,2,4-triazoles and -pyrazoles by reacting N-methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride with nitriles and acetylenes, illustrating a method potentially adaptable for the target compound (Ito et al., 1983).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of nitrogen atoms, which contribute to their chemical reactivity and interaction with biological targets. X-ray diffraction studies, as mentioned by Minga (2005), are crucial for determining the exact molecular geometry, showcasing how intermolecular hydrogen bonding influences compound stability and reactivity (Minga, 2005).
Chemical Reactions and Properties
These compounds typically undergo various chemical reactions, including nucleophilic substitution and condensation, due to the active hydrogen atoms in the triazole and pyrazole rings. The reactivity of such compounds can be further explored through studies like those conducted by Dalinger et al. (2013), which investigated the reactivity of trinitropyrazoles with ammonia and aliphatic amines (Dalinger et al., 2013).
properties
IUPAC Name |
4-methyl-3-(5-methylthiophen-3-yl)-5-[(4-nitropyrazol-1-yl)methylsulfanyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O2S2/c1-8-3-9(6-21-8)11-14-15-12(16(11)2)22-7-17-5-10(4-13-17)18(19)20/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWQKJPOVNYRRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C2=NN=C(N2C)SCN3C=C(C=N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-(5-methylthiophen-3-yl)-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4H-1,2,4-triazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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